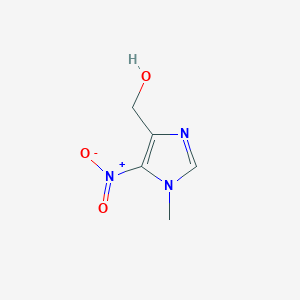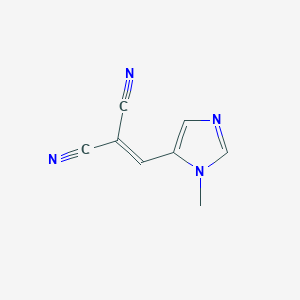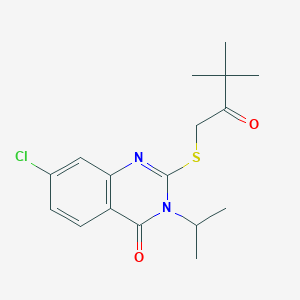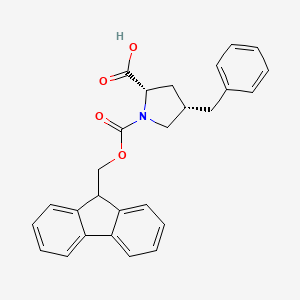![molecular formula C19H17F3N6O5S2 B12830898 4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)
4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate is a complex organic compound known for its role as a selective inhibitor of kinases MST1 and MST2. These kinases are part of the Hippo pathway, which is crucial for regulating organ size and tissue regeneration by inhibiting cell proliferation and promoting apoptosis .
Preparation Methods
The synthesis of 4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide involves multiple steps, starting with the preparation of the pyrimido[5,4-b]thieno[3,2-e][1,4]diazepine core. This is followed by the introduction of the benzenesulfonamide group. The final step involves the formation of the 2,2,2-trifluoroacetate salt. The reaction conditions typically require an inert atmosphere and low temperatures to maintain the stability of the intermediates .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Acts as an inhibitor in studies involving the Hippo pathway.
Medicine: Investigated for its potential in promoting tissue regeneration and repair.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the kinases MST1 and MST2, which are central components of the Hippo pathway. By blocking these kinases, the compound activates the downstream effector Yes-associated protein, promoting cell growth and proliferation. This mechanism is crucial for its role in tissue regeneration and repair .
Comparison with Similar Compounds
Similar compounds include other inhibitors of the Hippo pathway, such as:
XMU-MP-1: Another selective MST1/2 inhibitor with a similar structure and function.
Verteporfin: An inhibitor that targets the downstream effector of the Hippo pathway.
Properties
Molecular Formula |
C19H17F3N6O5S2 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H16N6O3S2.C2HF3O2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26;3-2(4,5)1(6)7/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21);(H,6,7) |
InChI Key |
APWVPDNVYWKCIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)




![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)


![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)


![(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol](/img/structure/B12830883.png)

